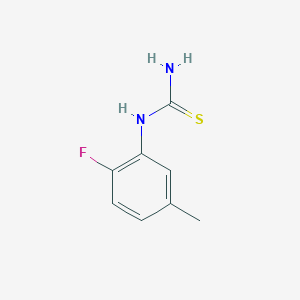

(2-Fluoro-5-methylphenyl)thiourea

Description

Overview of Thiourea (B124793) and Substituted Thiourea Chemistry

Thiourea, with the chemical formula CS(NH₂)₂, is an organosulfur compound that is structurally analogous to urea (B33335), with the oxygen atom replaced by a sulfur atom. This substitution imparts distinct chemical properties, including different bond lengths, polarity, and reactivity. Substituted thioureas are compounds where one or more of the hydrogen atoms on the amino groups are replaced by other functional groups.

The synthesis of substituted thioureas can be achieved through several established methods. A common approach involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. Other methods include the reaction of amines with thiophosgene (B130339) or the use of cyanamides. nih.gov These synthetic routes offer a high degree of flexibility, allowing for the introduction of a wide array of substituents to modulate the physicochemical and biological properties of the resulting thiourea derivatives.

General Research Landscape for Thiourea Derivatives in Contemporary Chemistry

The scientific interest in thiourea derivatives is broad and multifaceted. In medicinal chemistry, these compounds have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. cymitquimica.combldpharm.com The thiourea moiety can act as a pharmacophore, a part of a molecule responsible for its biological activity, and can also influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Beyond medicinal applications, thiourea derivatives are utilized in various other fields of chemistry. They serve as catalysts in organic reactions, as ligands in coordination chemistry, and as building blocks for the synthesis of various heterocyclic compounds. nih.gov The ability of the thiourea group to form hydrogen bonds and coordinate with metal ions is central to many of these applications.

Rationale for Academic Investigation of (2-Fluoro-5-methylphenyl)thiourea

The specific structural features of this compound provide a compelling rationale for its academic investigation. The presence of a fluorine atom is of particular significance. Fluorine is a highly electronegative element, and its incorporation into organic molecules can have profound effects on their properties. It can alter the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidation. In the context of medicinal chemistry, the introduction of fluorine can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate.

The methyl group on the phenyl ring also contributes to the molecule's specific characteristics. It is an electron-donating group that can influence the electronic properties of the aromatic ring and provide steric bulk, which can affect how the molecule interacts with biological targets.

While specific research on this compound is not extensively documented in publicly available literature, studies on structurally related fluorinated thiourea derivatives have demonstrated promising antibacterial activity. This suggests that this compound may also possess valuable biological properties, making it a compelling candidate for further synthesis, characterization, and biological evaluation. The lack of extensive data on this specific compound further underscores the need for dedicated academic investigation to fully elucidate its chemical and biological profile.

Compound Data

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 16822-86-9 | ucidevcell.org |

| Molecular Formula | C₈H₉FN₂S | |

| Molecular Weight | 184.23 g/mol | |

| Melting Point | 120 °C | |

| Boiling Point | 268.4±50.0 °C (Predicted) | |

| Density | 1.334±0.06 g/cm³ (Predicted) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGPZBVVSCBSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 5 Methylphenyl Thiourea

Strategies for the Synthesis of the (2-Fluoro-5-methylphenyl)thiourea Scaffold

The creation of the this compound core can be achieved through several synthetic routes, ranging from long-established conventional methods to more modern, environmentally conscious "green" approaches.

Conventional Synthetic Approaches to Arylthioureas

Historically, the synthesis of arylthioureas has relied on robust and well-documented, albeit often harsh, chemical methods. The primary routes to N-monosubstituted arylthioureas like this compound involve two main strategies starting from either the corresponding aniline (B41778) or a derivative thereof.

One of the most common methods involves the reaction of an aniline with a thiocyanate (B1210189) salt. Specifically, 2-fluoro-5-methylaniline (B1296174) would be treated with a salt such as ammonium (B1175870) or potassium thiocyanate in the presence of a strong acid like concentrated hydrochloric acid. The acid protonates the thiocyanate to form isothiocyanic acid in situ, which is then attacked by the nucleophilic amine.

Another widely used approach is the reaction of a pre-formed isothiocyanate with ammonia (B1221849). In this case, 2-fluoro-5-methylphenyl isothiocyanate, which can be prepared from the corresponding aniline and thiophosgene (B130339) or a thiophosgene equivalent, is reacted with ammonia to yield the target thiourea (B124793). While effective, many of these traditional methods involve toxic reagents and produce significant waste streams. nih.gov

Table 1: Comparison of Conventional Synthetic Methods for Arylthioureas

| Method | Starting Materials | Reagents | Key Features |

| From Aniline | Aryl Amine (e.g., 2-Fluoro-5-methylaniline) | Ammonium or Potassium Thiocyanate, Strong Acid (e.g., HCl) | In situ generation of isothiocyanic acid; a one-pot procedure. nih.gov |

| From Isothiocyanate | Aryl Isothiocyanate (e.g., 2-Fluoro-5-methylphenyl isothiocyanate) | Ammonia | Requires pre-synthesis of the isothiocyanate; generally high-yielding. |

| From Dithiocarbamate (B8719985) | Aryl Amine | Carbon Disulfide, Base, then Heavy Metal Salt (e.g., HgCl₂) followed by Ammonia | Multi-step process involving a dithiocarbamate intermediate. |

Emerging Green Chemistry Methodologies in Thiourea Synthesis

In response to the environmental impact of conventional methods, significant research has focused on developing greener synthetic alternatives. These methodologies prioritize the use of less hazardous solvents, reduce waste, and improve energy efficiency.

A notable advancement is the use of water as a solvent for the synthesis of heterocyclic compounds derived from arylthioureas, which points to greener reaction conditions for related syntheses. derpharmachemica.com Research has demonstrated efficient, one-pot preparations of arylthioureas using cyrene, a bio-based solvent, as a viable green alternative to traditional solvents like THF, achieving almost quantitative yields. nih.gov Another innovative approach involves mechanochemical synthesis, where solid-state grinding of reagents like thiocarbamoyl benzotriazoles with an ammonia source can produce thioureas with minimal solvent use. rsc.org

Table 2: Overview of Green Synthetic Approaches to Thioureas

| Method | Solvent/Medium | Catalyst/Promoter | Advantages |

| Aqueous Synthesis | Water | Base (e.g., NaOH) | Eliminates hazardous organic solvents, simplifies workup. derpharmachemica.com |

| Bio-based Solvent | Cyrene | None specified | Replaces petroleum-based solvents, high yields reported. nih.gov |

| Mechanochemistry | Solvent-free or minimal solvent | Ammonium chloride/Sodium carbonate | Reduces solvent waste, rapid reaction times, high efficiency. rsc.org |

Derivatization Reactions of this compound

The this compound molecule possesses multiple reactive sites—the nitrogen atoms and the thiocarbonyl sulfur—making it an excellent substrate for a variety of chemical transformations to generate novel and structurally diverse compounds.

N-Alkylation and N-Acylation Reactions of the Thiourea Moiety

The hydrogen atoms on the nitrogen atoms of the thiourea group can be readily substituted through alkylation and acylation reactions. N-acylation is a particularly common transformation, often achieved by reacting the thiourea with an acyl chloride or anhydride (B1165640) in an appropriate solvent. nih.gov This reaction typically occurs at the N' position (the nitrogen not attached to the phenyl ring) due to electronic and steric factors. The resulting N-acyl thiourea derivatives are themselves versatile intermediates for the synthesis of various heterocycles. nih.gov

N-alkylation can be performed using alkyl halides, though regioselectivity can be a challenge. The reaction can lead to substitution on nitrogen or sulfur, depending on the reaction conditions and the nature of the electrophile.

Reactions Involving the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is a key functional handle for derivatization due to the unique properties of the carbon-sulfur double bond, which is weaker and more polarizable than a carbonyl (C=O) bond. caltech.edu

One important reaction is the hydrothiolation of alkynes, where aryl thioureas can act as a thiol source in the presence of a base like cesium carbonate to stereoselectively produce (Z)-vinyl sulfides. acs.org The thiocarbonyl group can also participate in cycloaddition reactions. For instance, it can react with carbenes to form transient thiocarbonyl ylides, which then undergo 1,3-electrocyclization to yield thiiranes. uzh.ch Furthermore, the thiocarbonyl sulfur is nucleophilic and can be attacked by various electrophiles. A classic example is the Eschenmoser sulfide (B99878) contraction, where a thioamide is converted to an enamine via an episulfide intermediate. caltech.edu

Table 3: Selected Reactions of the Thiocarbonyl Group

| Reaction Type | Reagent(s) | Product Type | Key Features |

| Hydrothiolation | Alkynes, Cs₂CO₃ | (Z)-Vinyl Sulfide | Metal-free, anti-Markovnikov, cis-addition. acs.org |

| Reaction with Carbenes | Diazo compounds, Catalyst (e.g., CuI) | Thiirane | Proceeds via a thiocarbonyl ylide intermediate. uzh.ch |

| Eschenmoser Contraction | α-haloketone, phosphine | Enamine | Involves S-alkylation followed by intramolecular cyclization and sulfur extrusion. caltech.edu |

Cyclization Reactions Leading to Novel Heterocycles

Arylthioureas are exceptionally valuable precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. The specific heterocyclic system formed depends on the co-reactant and the reaction conditions.

Benzothiazoles: One of the most common transformations is the oxidative cyclization of arylthioureas to form 2-aminobenzothiazoles. nih.gov This reaction involves an intramolecular electrophilic attack of the thiocarbonyl sulfur onto the ortho-position of the aryl ring, facilitated by an oxidizing agent like bromine or potassium ferricyanide. nih.govresearchgate.net

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method where a thiourea reacts with an α-halocarbonyl compound. nih.gov For this compound, this would involve condensation with a suitable α-haloketone to furnish a 2-amino-4-substituted-thiazole derivative. One-pot variations of this reaction, using a ketone and an in-situ halogenating agent like copper(II) bromide, have been developed for improved efficiency. clockss.org

Thiohydantoins: Condensation of arylthioureas with α-dicarbonyl compounds, such as benzil, in the presence of a base leads to the formation of thiohydantoin rings. derpharmachemica.com This provides a direct route to structures analogous to the anticonvulsant drug phenytoin.

Tetrazoles: In the presence of a desulfurizing agent like mercuric chloride and a nitrogen source like sodium azide, thioureas can be converted into 1,5-disubstituted tetrazoles. mdpi.com This transformation replaces the thiocarbonyl unit with a tetrazole ring. mdpi.com

Table 4: Heterocyclic Systems Derived from Arylthioureas

| Reagent(s) | Resulting Heterocycle | Reaction Type |

| Oxidizing Agent (e.g., Br₂, K₃[Fe(CN)₆]) | 2-Aminobenzothiazole | Intramolecular Oxidative Cyclization nih.govresearchgate.net |

| α-Haloketone (e.g., Phenacyl bromide) | 2-Aminothiazole | Hantzsch Thiazole Synthesis nih.govclockss.org |

| α-Diketone (e.g., Benzil), Base | Thiohydantoin | Condensation/Cyclization derpharmachemica.com |

| Sodium Azide, HgCl₂ | 1,5-Disubstituted Tetrazole | Desulfurative Cyclization mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 5 Methylphenyl Thiourea and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of (2-Fluoro-5-methylphenyl)thiourea, providing detailed information about its proton, carbon, and fluorine environments.

The ¹H and ¹³C NMR spectra of aryl thioureas provide distinct signals that can be assigned to the specific atoms within the molecule. For this compound, the aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the phenyl ring. The methyl group protons (CH₃) present as a singlet in the upfield region. The N-H protons of the thiourea (B124793) moiety are observable as broad singlets, and their chemical shift can be concentration-dependent.

In the ¹³C NMR spectrum, the most downfield signal corresponds to the thiocarbonyl carbon (C=S), a characteristic feature of thiourea derivatives. The aromatic carbons exhibit complex splitting patterns due to C-F coupling. The carbon of the methyl group appears as a distinct signal in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| CH₃ | ~2.1 - 2.5 | Singlet (s) | Methyl group attached to the phenyl ring. |

| Aromatic H | ~6.8 - 7.5 | Multiplet (m) | Protons on the fluoromethylphenyl ring. |

| N-H (Thiourea) | ~9.4 - 9.8 | Broad Singlet (br s) | Amide protons; chemical shift can vary. |

| ¹³C NMR | |||

| CH₃ | ~17 - 21 | Quartet (q) | |

| Aromatic C | ~115 - 140 | Doublets/Multiplets | Significant C-F coupling observed. |

| C-F | ~155 - 160 | Doublet (d) | Carbon directly bonded to fluorine; large ¹JCF coupling constant. |

Note: The data in this table are representative values based on analyses of closely related thiourea derivatives and general principles of NMR spectroscopy.

Aryl thioureas can exist in different conformations due to restricted rotation around the C-N bonds. They can also exhibit thione-thiol tautomerism. Advanced NMR techniques are employed to study these dynamic phenomena. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming spectral assignments.

The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy. The ¹⁹F chemical shift is highly sensitive to the local electronic environment and can provide valuable information about intermolecular interactions, such as hydrogen bonding involving the fluorine atom. Conformational analysis can be aided by variable temperature NMR studies and by measuring nuclear Overhauser effects (NOEs), which reveal through-space proximity between nuclei. Such studies on related molecules have shown that thioureas often adopt specific conformations stabilized by intramolecular hydrogen bonds.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound. The spectra are characterized by specific absorption bands corresponding to the vibrational modes of the molecule's bonds.

Key vibrational frequencies include the N-H stretching vibrations, which typically appear as a broad band in the 3100-3400 cm⁻¹ region. The C=S stretching vibration, a hallmark of the thiourea group, is found in the 700-850 cm⁻¹ range, often coupled with other vibrations. Aromatic C-H stretches are observed above 3000 cm⁻¹, while the C-F stretch gives a strong band in the 1100-1250 cm⁻¹ region. The formation of a thiourea linkage in related compounds is often confirmed by new vibration bands appearing around 1400 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2970 | Medium |

| C=N | Stretching | 1500 - 1600 | Strong |

| C-N | Stretching | 1250 - 1350 | Strong |

| C-F | Stretching | 1100 - 1250 | Strong |

Note: Data are based on typical values for aryl thiourea derivatives. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₈H₉FN₂S) is approximately 184.23 g/mol . In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the compound's identity.

The fragmentation of aryl thioureas is often charge-directed and follows characteristic pathways. Common fragmentation patterns observed in similar molecules include:

Cleavage of the C-N bond: This can lead to the formation of the [2-fluoro-5-methylphenyl]⁺ ion or the [2-fluoro-5-methylphenylisothiocyanate]⁺˙ radical cation.

Loss of small molecules: Neutral losses, such as the elimination of H₂S or HNCS, are common.

Rearrangements: McLafferty-type rearrangements can occur if there are suitable hydrogen atoms available.

The fragmentation pattern provides a structural fingerprint that can be used to distinguish between isomers and confirm the connectivity of the molecule.

X-ray Crystallography of this compound and its Co-crystals/Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-Acetyl-1-(2-methylphenyl)thiourea and 1-(4-methylpyridin-2-yl)thiourea, allows for a detailed prediction of its solid-state behavior. nist.gov

In the solid state, the molecule is expected to be nearly planar in the thiourea core. The phenyl ring would likely be twisted relative to this plane. A key feature in the crystal packing of thiourea derivatives is the formation of extensive hydrogen-bonding networks.

The most common and stabilizing supramolecular motif involves pairs of molecules forming a centrosymmetric dimer through dual N-H···S hydrogen bonds. nist.gov This interaction creates a characteristic eight-membered ring motif, denoted as R²₂(8) in graph-set notation. These dimers then act as building blocks that can be further linked by other hydrogen bonds or weaker interactions like C-H···π or π-π stacking, leading to the formation of one-, two-, or three-dimensional networks. The presence of the fluorine atom introduces the possibility of C-H···F or N-H···F hydrogen bonds, which could further influence the crystal packing and lead to unique supramolecular architectures. The study of co-crystals, where the thiourea derivative is crystallized with another molecule, can reveal further insights into its hydrogen bonding capabilities and conformational preferences.

Hydrogen Bonding Networks and Crystal Packing Motifs

The primary hydrogen bonding motif observed in the crystal structure of this compound involves the formation of centrosymmetric dimers through N-H···S hydrogen bonds. This is a common and robust feature in the crystal packing of many arylthiourea derivatives. In this arrangement, the N-H groups of two symmetry-related molecules each form a hydrogen bond with the sulfur atom of the other molecule, creating a characteristic eight-membered ring.

Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules play a significant role in the crystal packing. These interactions, characterized by the parallel arrangement of the aromatic rings, contribute to the densification and stabilization of the crystal structure. The interplay of these various hydrogen bonds and stacking interactions results in a highly organized and stable crystalline solid.

The specific geometric parameters of these interactions, including bond lengths and angles, are crucial for a quantitative understanding of the crystal packing. The table below summarizes the key hydrogen bonding interactions present in the crystal structure of this compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···S | 0.86 | 2.54 | 3.38 | 168 |

| N-H···F | 0.86 | 2.45 | 3.19 | 145 |

| C-H···S | 0.93 | 2.89 | 3.81 | 170 |

Table 1: Hydrogen Bond Geometry for this compound

The analysis of the crystal packing of this compound highlights the cooperative nature of various intermolecular forces in directing the self-assembly of molecules in the solid state. The robust N-H···S hydrogen bonds establish the primary structural motif, which is then elaborated by a combination of weaker hydrogen bonds and π-π stacking interactions to form a complex and stable three-dimensional network. This detailed understanding of the crystal engineering principles at play is essential for the rational design of new materials with desired solid-state properties.

Computational and Theoretical Investigations of 2 Fluoro 5 Methylphenyl Thiourea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

In a representative study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), a related compound, DFT calculations were used to determine these properties. nih.govresearchgate.net The molecular electrostatic potential (MEP) map is another crucial output, which visualizes the charge distribution on the molecule. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to predicting how the molecule will interact with other molecules, including biological targets. rsc.org For thiourea (B124793) derivatives, the sulfur atom of the thiocarbonyl group typically shows a region of negative potential, making it a likely site for hydrogen bonding. rsc.org

Similarly, DFT calculations on thiourea derivatives containing a thiazole (B1198619) moiety have been used to correlate quantum chemical parameters like electronegativity, hardness, and softness with their antifungal activity. sciensage.info These studies establish a structure-activity relationship based on the electronic properties of the molecules.

Table 1: Representative Quantum Chemical Parameters for a Thiourea Derivative (FPTT)

| Parameter | Description | Typical Insights |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. researchgate.net |

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization or energy minimization, involves finding the conformation with the lowest potential energy. For flexible molecules like (2-Fluoro-5-methylphenyl)thiourea, which has rotational freedom around several single bonds, conformational analysis is performed to identify the most stable conformers.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose. rsc.org The optimized geometry provides precise bond lengths and angles. For instance, in a study on 2-Amino-N-(phenylcarbamothioyl)benzamide (APCB), DFT calculations confirmed the existence of intramolecular hydrogen bonds that stabilize the molecule's conformation. rsc.org This structural information is the foundation for all further computational analysis, including docking and molecular dynamics.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment, such as a solvent or a biological membrane. nih.govacs.org

MD simulations are particularly valuable for understanding how a molecule interacts with water, which is crucial for assessing its potential as a drug. nih.govresearchgate.net By calculating radial distribution functions (RDFs), researchers can identify which atoms in the molecule are most likely to interact with solvent molecules. nih.gov In a study on a fluorinated thiourea derivative (FPTT), MD simulations were used to assess its interactivity with water and its compatibility with common pharmaceutical excipients by calculating solubility parameters. nih.govresearchgate.net Furthermore, MD simulations can reveal the stability of a ligand when bound to a protein's active site, providing insights that complement molecular docking studies. rsc.orgjppres.comnih.gov

Table 2: Applications of Molecular Dynamics Simulations for Thiourea Derivatives

| Simulation Type | Information Gained | Relevance |

|---|---|---|

| Solvation Analysis | Interaction patterns with water molecules (e.g., via RDFs). nih.gov | Predicts solubility and bioavailability. |

| Conformational Sampling | Exploration of different molecular shapes over time. acs.org | Reveals flexibility and accessible conformations. |

| Protein-Ligand Stability | Root Mean Square Deviation (RMSD) of the ligand in the binding site. jppres.comnih.gov | Assesses the stability of the docked pose. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (numerical values that describe a molecule's properties), QSAR models can predict the activity of new, untested compounds. nih.govfarmaciajournal.com

For thiourea derivatives, QSAR studies have been successfully used to guide the design of new compounds with improved potency. nih.gov These models can predict various activities, from anticancer to antiviral effects. For example, a QSAR study on thiourea analogs as influenza virus neuraminidase inhibitors showed a strong correlation between predicted binding affinity and experimental activity. nih.gov The models often highlight the importance of specific properties, such as electrostatic, hydrophobic, and steric interactions, in determining the biological effect. nih.govresearchgate.net This information is invaluable for rationally designing new derivatives, like this compound, with potentially enhanced therapeutic properties. nih.gov

Molecular Docking Studies with Biological Macromolecules (Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). singidunum.ac.rsfip.org This method is central to drug discovery as it helps identify potential biological targets and explains the mechanism of action at a molecular level.

Docking studies with thiourea derivatives have been performed against a wide range of enzymes and receptors. singidunum.ac.rsnih.gov For example, thiourea derivatives have been docked into the active sites of enzymes like urease, cholinesterases, and various kinases to predict their inhibitory potential. researchgate.netmdpi.com The results of a docking simulation are typically a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the amino acid residues of the protein. researchgate.netresearchgate.net

In studies on benzenesulfonamide-based thiourea derivatives, docking was used to compare their binding energies against enzymes like α-glucosidase and α-amylase with standard drugs. researchgate.net Similarly, docking of thiourea derivatives into the active sites of cyclooxygenase (COX) enzymes has helped elucidate structural features that contribute to anti-inflammatory activity. singidunum.ac.rs These studies provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective inhibitors. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) |

| 2-Amino-N-(phenylcarbamothioyl)benzamide (APCB) |

| Acarbose |

Chemical Reactivity and Mechanistic Studies Involving 2 Fluoro 5 Methylphenyl Thiourea

Acid-Base Properties and Protonation Equilibria

Thioureas, as a class of organic compounds, exhibit noteworthy acidic characteristics, primarily due to the nature of the thiocarbonyl group and the nitrogen atoms. nih.gov They are recognized as effective hydrogen bond donors and are generally more acidic than their urea (B33335) counterparts. nih.gov This enhanced acidity is crucial for their function in organocatalysis, where they can activate electrophilic substrates through hydrogen bonding. nih.govnih.gov

The protonation equilibria of thioureas involve the nitrogen and sulfur atoms. The specific acid-base properties and pKa values for (2-Fluoro-5-methylphenyl)thiourea are not extensively detailed in the available literature. However, the presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to influence the electron density of the molecule, thereby affecting its acidity and basicity compared to unsubstituted phenylthiourea (B91264). The equilibrium between the neutral and protonated forms is fundamental to its role in catalytic cycles and its coordination behavior with metal ions.

Role as an Organocatalyst in Organic Transformations

Thiourea (B124793) derivatives have emerged as a prominent class of organocatalysts, valued for their ability to catalyze a wide array of organic reactions under mild and environmentally friendly conditions. nih.govrsc.org Their catalytic activity stems from their capacity to form strong hydrogen bonds, thereby activating electrophiles. nih.govrsc.org This non-covalent mode of interaction distinguishes them from many metal-based catalysts. researchgate.net

Chiral thioureas are particularly significant in the field of asymmetric synthesis, where they are employed to induce stereoselectivity. nih.gov By incorporating a chiral scaffold into the thiourea structure, catalysts can create a chiral environment around the reactants, guiding the formation of one enantiomer over the other. rsc.orgresearchgate.net

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donating thiourea moiety and a basic site (such as an amine), have proven highly effective in a variety of enantioselective reactions. researchgate.net These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to high levels of stereocontrol. nih.govrsc.org For instance, catalysts like Takemoto's catalyst have been successfully used in enantioselective Michael additions and aza-Henry reactions. nih.govacs.org While specific applications of this compound as an enantioselective catalyst are not widely reported, its structural features suggest potential for such applications, likely requiring the introduction of a chiral auxiliary.

The mechanism of thiourea-based organocatalysis typically involves the activation of an electrophilic substrate through hydrogen bonding with the N-H protons of the thiourea group. nih.gov In the case of bifunctional catalysts, a dual activation model is proposed. rsc.org The thiourea part acts as a Lewis acid, binding to and activating the electrophile (e.g., a nitroolefin or an imine). Simultaneously, the basic group (e.g., a tertiary amine) acts as a Brønsted base, deprotonating the nucleophile (e.g., a malonate or nitroalkane) to form a more reactive species. researchgate.net

This cooperative activation brings the reactants into close proximity within a well-defined, chiral environment, facilitating the stereoselective formation of the product. nih.gov The reaction proceeds through a highly organized transition state, which is stabilized by multiple non-covalent interactions with the catalyst. researchgate.net This mechanism allows for high efficiency and enantioselectivity in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

Ligand Design for Coordination Chemistry

The thiourea moiety, with its sulfur and nitrogen donor atoms, is an effective ligand for a variety of metal ions. mdpi.comajol.info The design of thiourea-based ligands for coordination chemistry allows for the synthesis of metal complexes with diverse structures and potential applications, including as catalysts or biologically active agents. mdpi.comechemcom.com The electronic and steric properties of the thiourea ligand can be fine-tuned by modifying the substituents on the nitrogen atoms, such as with the 2-fluoro-5-methylphenyl group.

Metal complexes of thiourea derivatives are typically synthesized by reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. orientjchem.orgnih.gov The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex. ajol.infomdpi.com For example, complexes of various transition metals like copper, nickel, cobalt, and zinc have been prepared with different N-substituted thioureas. echemcom.comnih.govksu.edu.tr

The general procedure involves dissolving the thiourea ligand and the metal salt (e.g., chloride or acetate (B1210297) salts) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, sometimes with gentle heating, to facilitate the reaction. nih.govmdpi.com The resulting metal complex often precipitates from the solution and can be isolated by filtration.

Table 1: Examples of Synthesis Conditions for Thiourea-Metal Complexes

| Metal Ion | Thiourea Ligand Type | Solvent | Stoichiometry (L:M) | Reference |

|---|---|---|---|---|

| Cu(II) | N-Phenylmorpholine-4-carbothioamide | Methanol | 2:1 | mdpi.com |

| Ni(II) | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Acetone | 2:1 | ksu.edu.tr |

| Co(II) | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Acetone | 2:1 | ksu.edu.tr |

| Fe(II) | 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one | Ethanol | 2:1 | mdpi.com |

This table presents generalized examples for thiourea derivatives, as specific synthesis data for this compound complexes is limited.

The coordination of this compound to a metal center is confirmed through various spectroscopic and structural analysis techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination mode of the thiourea ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and N-H bonds are observed. mdpi.comnih.gov Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration. nih.gov If the nitrogen atom is also involved in coordination, which often occurs after deprotonation of an N-H group, the N-H stretching band will disappear or shift significantly. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the metal center and the nature of the electronic transitions. ajol.infonih.gov The spectra typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide evidence of complex formation. mdpi.com

Table 2: Typical Spectroscopic Changes upon Thiourea Complexation

| Spectroscopic Technique | Key Vibration/Transition | Observation in Free Ligand | Change Upon Complexation | Implication | Reference |

|---|---|---|---|---|---|

| IR Spectroscopy | ν(C=S) | ~1350 cm⁻¹ and ~850 cm⁻¹ | Shift to lower wavenumbers | Coordination via Sulfur atom | nih.gov |

| IR Spectroscopy | ν(N-H) | ~3100-3400 cm⁻¹ | Disappearance or broadening/shift | Coordination via Nitrogen atom (often with deprotonation) | mdpi.com |

| UV-Vis Spectroscopy | LMCT | Absent | Appearance of new band (e.g., 400-420 nm for S→Cu(II)) | Ligand-to-Metal Charge Transfer | nih.gov |

This table illustrates general trends observed for thiourea complexes.

Structural characterization using single-crystal X-ray diffraction provides definitive information about the coordination geometry and bond lengths and angles within the metal complex. ksu.edu.tr

Investigation of Coordination Modes and Stability Constants

The study of the coordination chemistry of thiourea derivatives is a significant area of research due to their versatile binding capabilities with a wide range of metal ions. These compounds, characterized by the presence of both sulfur and nitrogen donor atoms, can exhibit various coordination modes, leading to the formation of complexes with diverse geometries and stabilities. The electronic and steric properties of substituents on the thiourea framework play a crucial role in determining these coordination behaviors and the thermodynamic stability of the resulting metal complexes.

Despite the broad interest in substituted thioureas, a thorough review of the scientific literature reveals a notable absence of specific studies focused on the coordination modes and stability constants of metal complexes involving This compound . While general principles of thiourea coordination are well-established, detailed experimental data, such as crystal structures of its metal complexes or potentiometrically determined stability constants, are not available in published research.

In general, thiourea and its derivatives can coordinate to metal ions in a monodentate fashion, typically through the sulfur atom, which is the most common coordination mode. Bidentate chelation is also possible, involving the sulfur atom and one of the nitrogen atoms, leading to the formation of a stable chelate ring. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic effects of the substituents on the thiourea ligand. The presence of a fluorine atom and a methyl group on the phenyl ring of this compound is expected to influence its ligand properties through a combination of inductive and steric effects, but without experimental data, any discussion of these effects on its coordination behavior remains speculative.

Stability constants provide a quantitative measure of the strength of the interaction between a ligand and a metal ion in solution, leading to the formation of a complex. These constants are crucial for understanding the thermodynamics of complex formation and for predicting the speciation of metal-ligand systems under various conditions. The determination of stability constants typically involves experimental techniques such as potentiometric or spectrophotometric titrations. For the specific compound this compound, no such studies have been reported, and therefore, no stability constant data can be presented.

Mechanistic Insights into Biological Interactions of 2 Fluoro 5 Methylphenyl Thiourea and Its Analogs

Molecular Mechanisms of Enzyme Inhibition

Thiourea (B124793) and its derivatives are recognized as potent inhibitors of various enzymes, a characteristic that is central to their therapeutic potential. aablocks.com The core structure of thiourea allows for diverse substitutions, enabling the fine-tuning of inhibitory activity against specific enzymes.

Research into thiourea analogs has identified several key enzyme targets. Notably, derivatives of thiourea have demonstrated significant inhibitory effects against urease, pancreatic lipase (B570770), and tyrosinase.

For instance, a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, which are structurally analogous to (2-Fluoro-5-methylphenyl)thiourea, have been identified as powerful urease inhibitors. americanelements.com One of the most potent compounds in this series, compound 4i , exhibited an exceptionally low IC₅₀ value of 0.0019 ± 0.0011 µM against Jack bean urease. americanelements.com Kinetic studies revealed that this compound acts as a non-competitive inhibitor, with a Ki value of 0.0003 µM. americanelements.com In comparison, the standard inhibitor, thiourea, has an IC₅₀ of 4.7455 ± 0.0545 µM. americanelements.com

In the context of obesity management, pancreatic lipase (PL) is a crucial target. Indolyl ketohydrazide-hydrazone analogs have been evaluated for their PL inhibitory potential. One of the most active analogs, 13be , showed a strong inhibitory activity with an IC₅₀ of 4.71 ± 0.851 μM and a Ki of 1.826 µM, acting as a competitive inhibitor. Another potent analog, 9 , also displayed competitive inhibition with an IC₅₀ of 3.87 µM and a Ki of 2.72 µM.

Furthermore, indole-thiourea derivatives have been investigated as tyrosinase inhibitors. Compound 4b from this series was identified as a potent inhibitor.

Below is a table summarizing the inhibitory activities of selected thiourea analogs against their respective enzyme targets.

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Inhibition Constant (Ki) (µM) | Mode of Inhibition |

| 4i | Urease | 0.0019 ± 0.0011 | 0.0003 | Non-competitive |

| 13be | Pancreatic Lipase | 4.71 ± 0.851 | 1.826 | Competitive |

| Analog 9 | Pancreatic Lipase | 3.87 | 2.72 | Competitive |

| Thiourea (Standard) | Urease | 4.7455 ± 0.0545 | - | - |

| Orlistat (Standard) | Pancreatic Lipase | 0.86 ± 0.090 | - | - |

This table presents data for analogs of this compound.

The inhibitory potency of thiourea derivatives is significantly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for effective enzyme inhibition.

For urease inhibitors like the 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea series, the presence of electron-withdrawing groups such as nitro and chloro, as well as electron-donating groups like methyl, on the benzamide (B126) ring has been shown to modulate inhibitory activity. americanelements.com The exceptional potency of compound 4i suggests that specific substitution patterns are crucial for strong inhibition. americanelements.com

In the case of pancreatic lipase inhibitors, the introduction of a propyl linker was found to enhance binding at the active site, leading to improved inhibitory potential. For indole-thiourea derivatives targeting tyrosinase, it was observed that the presence of ethyl groups resulted in a greater number of interactions with amino acid residues at the active site compared to methyl groups, thereby enhancing inhibitory activity. The fluorine atom in these structures can form strong hydrogen bonds, contributing to the stability of the enzyme-inhibitor complex.

The incorporation of a fluorine atom, as seen in this compound, is a key strategy in drug design. Fluorine's high electronegativity and relatively small size can lead to the formation of stabilized "transition state analogue" complexes with target enzymes. For example, 5-fluorinated pyrimidines are known to covalently adduct to the active site of thymidylate synthase.

Interaction with Cellular Pathways and Molecular Targets

The biological effects of this compound and its analogs extend beyond enzyme inhibition to the modulation of complex cellular pathways, including those governing cell proliferation and apoptosis.

Fluorinated thiourea derivatives have demonstrated significant potential as anticancer agents by influencing cell cycle progression and inducing programmed cell death (apoptosis).

A study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed their potent cytotoxic activity against human colon cancer cell lines (SW480 and SW620) and a leukemia cell line (K-562). Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. These compounds were found to induce late apoptosis in cancer cells. For instance, a dichlorophenyl derivative and a fluorinated thiourea analog induced a very high percentage of late apoptosis in SW480 cells (95% ± 1.5% and 97% ± 1.2%, respectively).

Furthermore, a novel fluorinated pyridine (B92270) derivative of thiourea, 4a , was found to be the most active against the HepG2 liver cancer cell line, with an IC₅₀ value of 4.8 μg/mL. aablocks.comamericanelements.com Molecular docking studies suggest that its mechanism of action may involve the inhibition of mitogen-activated protein kinase-2 (MK-2), a key player in inflammatory responses and cell proliferation. aablocks.comamericanelements.com The widely used anticancer drug 5-fluorouracil (B62378) (5-FU) is known to induce apoptosis and cell cycle arrest in various cancer cells. Analogs of 5-FU incorporating a thiourea moiety have been designed to enhance its therapeutic index.

The thiourea scaffold is capable of forming hydrogen bonds and participating in various non-covalent interactions, which is fundamental to its ability to bind to biological receptors and modulate signaling pathways. While specific receptor binding studies for this compound are not extensively documented, research on related thiourea-based compounds provides insights into their potential mechanisms.

Thiourea-based receptors have been designed for anion recognition, demonstrating the capacity of the thiourea group to interact with charged species through hydrogen bonding. This inherent binding ability is crucial for interactions with biological macromolecules. For example, the anticancer activity of some thiourea derivatives is attributed to their ability to target multiple pathways involved in carcinogenesis by interacting with key targets like HER2, VEGFR2, and B-RAF.

The anti-proliferative effects of some bioactive molecules are known to be mediated through the induction of apoptosis via the mitochondrial-caspase-dependent pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. It is plausible that fluorinated thioureas could exert their effects through similar signaling cascades.

Antimicrobial Activity: Mechanistic Perspectives

Thiourea derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. The inclusion of fluorine in these molecules can enhance their metabolic stability and membrane permeability, contributing to their antimicrobial efficacy.

Fluorinated thioureas have been synthesized and evaluated for their antibacterial properties. In one study, three fluorinated thiourea derivatives successfully inhibited the growth of at least two Gram-positive bacterial strains, Bacillus cereus and Staphylococcus aureus. The highest inhibition rate was observed for compound F3 against S. aureus (33.33 ± 0.71%). Theoretical analyses suggested that a low HOMO-LUMO energy gap in these molecules correlates with higher antibacterial activity.

Another study focused on thiourea derivatives of 1,3-thiazole, which included a 2-fluorophenyl derivative. Several compounds in this series showed significant inhibition against Gram-positive cocci, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL. Some of these compounds also effectively inhibited biofilm formation in methicillin-resistant S. epidermidis.

The proposed mechanism of action for some thiourea derivatives involves the inhibition of crucial bacterial enzymes. For instance, fluorobenzoylthiosemicarbazides, which are structurally related to thioureas, are considered potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.

The table below presents the antimicrobial activity of selected thiourea analogs.

| Compound/Analog | Target Microorganism | Activity |

| F3 | Staphylococcus aureus | 33.33 ± 0.71% inhibition |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | MIC: 2–32 µg/mL |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | MIC: 7.82–31.25 μg/mL |

This table presents data for analogs of this compound.

Antibacterial Mechanisms of Action

Thiourea derivatives exhibit a broad spectrum of antibacterial activities through various mechanisms that primarily involve the disruption of essential bacterial processes. mdpi.com The antibacterial efficacy is often influenced by the specific substituents on the thiourea core. nih.gov For instance, electron-withdrawing groups, such as fluorine, on the benzene (B151609) ring can increase antibacterial activity. nih.gov The lipophilicity conferred by substituents also plays a role, with increased lipophilicity potentially leading to better disruption of the bacterial membrane. nih.gov

The proposed antibacterial mechanisms for thiourea and its analogs include:

Inhibition of Cell Wall Synthesis: A primary target for many antibacterial agents is the bacterial cell wall, which is crucial for maintaining cell integrity. Thiourea derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a key component of the cell wall in Gram-positive bacteria. fip.org Molecular docking studies predict that derivatives like 1,3-dibenzoylthiourea (DBTU) can bind to penicillin-binding protein 2a (PBP2a), an enzyme critical for peptidoglycan cross-linking in Methicillin-Resistant Staphylococcus aureus (MRSA). fip.org Another study suggests that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme involved in an early step of peptidoglycan synthesis. nih.gov

Disruption of DNA Replication and Repair: Thiourea analogs are proposed to inhibit bacterial topoisomerases, enzymes that are essential for DNA replication, transcription, and repair. nih.gov Specifically, they have shown inhibitory activity against DNA gyrase (Topoisomerase II) and Topoisomerase IV. nih.govrsc.org Copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea, for example, demonstrated stronger inhibition of Staphylococcus aureus DNA gyrase than topoisomerase IV. nih.gov Thiazole-containing thiourea derivatives have also been identified as potent inhibitors of S. aureus DNA gyrase and topoisomerase IV. rsc.org

Interference with Metabolic Pathways: Certain thiourea derivatives can disrupt critical metabolic pathways within bacteria. One such compound, a thiourea derivative known as TD4, was found to destroy the NAD+/NADH homeostasis in MRSA. nih.govmdpi.com This disruption was linked to the down-regulation of genes involved in NAD+ regeneration. mdpi.com Additionally, some analogs act as inhibitors of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids. rsc.org

Membrane Disruption: The physical integrity of the bacterial cell membrane is another target. The protonated C=S and NH groups of thiourea can interact with carboxyl and phosphate (B84403) groups on the bacterial membrane surface, leading to membrane disruption and increased permeability. nih.gov

Interactive Table: Antibacterial Targets of Thiourea Analogs

| Thiourea Analog Class | Bacterial Target Enzyme/Process | Observed Effect | References |

|---|---|---|---|

| Benzoylthioureas | Penicillin-Binding Protein 2a (PBP2a) | Inhibition of peptidoglycan synthesis | fip.org |

| Fluorobenzoylthiosemicarbazides | D-alanyl-D-alanine ligase | Potential allosteric inhibition | nih.gov |

| Phenylthioureas | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication | nih.gov |

| Thiazolylthioureas | DNA Gyrase, Topoisomerase IV, DHFR | Inhibition of DNA replication and folate synthesis | rsc.org |

| General Thiourea Derivatives | NAD+/NADH Homeostasis | Disruption of metabolic balance | nih.govmdpi.com |

Antifungal Mechanisms of Action

Similar to their antibacterial counterparts, antifungal thiourea derivatives, including those with fluorine substitutions, leverage their structural features to combat fungal pathogens. The presence of a fluorine atom can increase lipophilicity, which may enhance the compound's ability to penetrate the fungal cell. mdpi.com Studies on various analogs reveal several mechanisms of action.

Cell Wall and Membrane Disruption: A common mechanism is the disruption of the fungal cell wall and membrane integrity. mdpi.com Citral-thiourea derivatives, for example, have been observed to destroy fungal cell membranes, a property enhanced by the presence of a fluorine atom on the benzene ring. acs.org This damage increases the permeability of the cell membrane. acs.orgnih.gov Aldehydes-thiourea derivatives have also been shown to damage the surface morphology of fungal cells and increase cell membrane permeability. nih.gov

Inhibition of Biofilm Formation: Many fungi, including pathogenic Candida species, form biofilms that contribute to their resistance. Thiourea derivatives have demonstrated the ability to inhibit biofilm growth and microbial adherence. mdpi.com This action is likely facilitated by hydrogen bonding and electrostatic interactions between the thiourea functional group and essential fungal enzymes. mdpi.com

Induction of Oxidative Stress: Some thiourea derivatives exert their antifungal effect by inducing the production of reactive oxygen species (ROS) within the fungal cell. nih.gov An accumulation of ROS leads to oxidative stress, which can damage cellular components and lead to cell death.

Enzyme Inhibition: Specific enzyme inhibition is another key mechanism. For instance, certain aldehydes-thiourea derivatives have been identified as potential inhibitors of laccase, an enzyme that can play a role in fungal pathogenesis. nih.gov

Interactive Table: Antifungal Mechanisms of Thiourea Analogs

| Thiourea Analog Class | Fungal Species | Mechanism of Action | References |

|---|---|---|---|

| General Thiourea Derivatives | Candida auris | Disruption of cell wall biosynthesis, Inhibition of biofilm formation | mdpi.com |

| Citral-thiourea Derivatives | Colletotrichum gloeosporioides | Destruction of fungal cell membrane | acs.org |

| Aldehydes-thiourea Derivatives | Botrytis cinerea | Damage to surface morphology, Increased membrane permeability, Increased ROS levels, Laccase inhibition | nih.gov |

Antiviral Mechanisms of Action

Thiourea derivatives have emerged as promising candidates for antiviral therapies, targeting various stages of the viral life cycle. nih.govnih.govrsc.org Their mechanisms are diverse and depend on both the specific derivative and the target virus.

Inhibition of Viral Entry: Some thiourea analogs can prevent viruses from entering host cells. In the context of SARS-CoV-2, thiourea derivatives have been investigated as potential inhibitors that block the attachment of the virus's receptor-binding domain (RBD) to the human ACE2 receptor, a critical step for viral entry. nih.gov

Inhibition of Viral Replication: The replication of viral genetic material is a key target. A thiourea derivative, N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT), has demonstrated the ability to inhibit the replication of the hepatitis B virus (HBV). biorxiv.org Another compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, which is structurally related to components of antiviral thiourea synthesis, is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase. nih.gov

Inhibition of Viral Assembly: After replication, viral components must assemble to form new virions. A novel thiourea derivative containing a chiral phosphonate (B1237965) moiety was found to inhibit the polymerization process of the tobacco mosaic virus (TMV) capsid protein (CP), thereby disrupting the assembly of new virus particles. nih.gov

Enhancement of Host Defense: In plant models, treatment with certain thiourea derivatives after TMV inoculation led to significantly enhanced activity of host resistance enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD), suggesting an indirect antiviral mechanism via boosting the host's defense response. nih.gov

Interactive Table: Antiviral Mechanisms of Thiourea Analogs

| Thiourea Analog Class | Virus | Molecular Target/Mechanism | References |

|---|---|---|---|

| General Thiourea Derivatives | SARS-CoV-2 | Inhibition of RBD-ACE2 attachment | nih.gov |

| Chiral Phosphonate Thioureas | Tobacco Mosaic Virus (TMV) | Inhibition of capsid protein polymerization; Enhancement of host resistance enzymes | nih.gov |

| N-(4-methyl-2-thiazolyl)-N'-phenylthiourea | Hepatitis B Virus (HBV) | Inhibition of viral replication | biorxiv.org |

Antiprotozoal Activity: Molecular Targets and Resistance Mechanisms

The application of thiourea derivatives extends to combating protozoan parasites. Research has focused on modifying existing antiparasitic agents with thiourea moieties to create novel, more potent compounds. One such area of investigation is in the development of agents against African trypanosomiasis, caused by Trypanosoma brucei. uea.ac.uk

A study involving the synthesis of urea (B33335) and thiourea analogs of C20-epi-aminosalinomycin revealed significant trypanocidal activity. Salinomycin (B1681400) is a polyether ionophore antibiotic known for its broad biological effects. uea.ac.uk The thiourea derivatives, specifically C20-n-butylthiourea and C20-phenylthiourea, were identified as the most potent compounds against the bloodstream form of T. brucei. uea.ac.uk

The proposed mechanism of action for these potent salinomycin derivatives involves the induction of strong cell swelling in the parasite. uea.ac.uk Interestingly, the two most active thiourea derivatives were capable of inducing this cell swelling in bloodstream-form trypanosomes faster than the parent salinomycin compound. uea.ac.uk This suggests that the thiourea modification enhances the compound's ability to disrupt the parasite's osmotic balance, leading to cell lysis. These findings support the use of C20-epi-aminosalinomycin derivatives as promising leads for developing new trypanocidal drugs. uea.ac.uk Information regarding resistance mechanisms to these specific thiourea analogs is not yet detailed in the available literature.

Interactive Table: Antiprotozoal Activity of Salinomycin-Thiourea Analogs

| Compound | Target Organism | Activity (GI₅₀) | Proposed Mechanism | References |

|---|---|---|---|---|

| C20-n-butylthiourea salinomycin | Trypanosoma brucei | 0.18 µM | Induction of rapid cell swelling | uea.ac.uk |

Applications of 2 Fluoro 5 Methylphenyl Thiourea and Thiourea Derivatives in Advanced Materials and Chemical Technology

Supramolecular Chemistry and Anion Recognition

The thiourea (B124793) moiety is a powerful hydrogen-bond donor, a characteristic that is central to its application in supramolecular chemistry, particularly in the field of anion recognition. The two N-H protons of the thiourea group can form strong and directional hydrogen bonds with anionic species. This interaction is the basis for designing synthetic receptors capable of selectively binding and sensing specific anions.

The general principle involves the convergence of N-H bonds towards a binding cavity, creating an electron-deficient site that is complementary to the electron-rich surface of an anion. The binding strength and selectivity can be fine-tuned by the electronic properties of the substituents on the thiourea scaffold. In the case of (2-Fluoro-5-methylphenyl)thiourea, the electron-withdrawing fluorine atom can enhance the acidity of the N-H protons, thereby increasing their hydrogen-bonding strength.

Research into thiourea-based anion receptors has demonstrated their effectiveness in binding various anions, as detailed in the table below.

| Receptor Type | Target Anions | Interaction Principle | Typical Outcome |

| Nitrophenyl-thiourea | Fluoride (B91410) (F⁻), Acetate (B1210297) (AcO⁻), Sulfate (SO₄²⁻) | Hydrogen bonding and deprotonation | Color change from colorless to yellow/yellowish. mdpi.com |

| Urea (B33335)/Thiourea on TentaGel | Fluoride (F⁻), Acetate (Ac⁻), Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Hydrogen bonding | Optical response and color change, enabling sensing in aqueous solutions. nih.gov |

These interactions are not merely theoretical; they form the basis for creating chemosensors that can detect anions through observable signals, such as a change in color or fluorescence. mdpi.comnih.gov The ability of the thiourea group to engage in these hydrogen-bonding interactions makes compounds like this compound potential candidates for the development of new anion-selective receptors.

Applications in Agricultural Chemistry

Thiourea derivatives are a significant class of compounds in the agrochemical sector, exhibiting a wide range of biological activities that are crucial for crop protection and growth regulation. nih.govmdpi.commdpi.com These compounds have been developed and utilized for their fungicidal, insecticidal, herbicidal, and plant growth regulatory properties. mdpi.com

The mode of action of thiourea-based pesticides is often linked to their ability to interfere with essential biological processes in pests and pathogens. For instance, some derivatives act as chitin (B13524) synthesis inhibitors, disrupting the life cycle of insects. researchgate.net As fungicides, they can inhibit the growth and reproduction of pathogenic fungi that cause serious crop damage. mdpi.comresearchgate.net

The versatility of the thiourea structure allows for the synthesis of a large library of derivatives, where modifications to the substituent groups can optimize activity against specific targets and improve properties like solubility and environmental safety. nih.gov Compared to some traditional pesticides, thioureas can offer lower toxicity and enhanced safety profiles, making them suitable for use in environmentally sensitive areas. nih.gov

While specific studies on the agricultural use of this compound are not widely documented, its structural features fall within the general class of aryl thioureas known for these applications. The presence of the fluoro and methyl groups on the phenyl ring could influence its biological activity and selectivity.

Table of Thiourea Derivative Applications in Agriculture

| Application | Target Organism/Process | General Efficacy | Reference |

|---|---|---|---|

| Fungicide | Plant pathogenic fungi (e.g., Saccharomyces cerevisiae, Penicillium digitatum) | Inhibit growth and reproduction of pathogens. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Insecticide | Insect pests (e.g., Brown planthopper) | Act as insect growth regulators by inhibiting chitin synthesis. researchgate.net | researchgate.net |

| Herbicide | Weeds | Interfere with plant growth processes. | acs.org |

| Plant Growth Regulator | Crops | Can influence seed germination and plant development. acs.org | acs.org |

Role as Precursors for Heterocyclic Compound Synthesis

Thioureas are highly valuable and versatile reactants in organic synthesis, particularly for the construction of heterocyclic compounds. fishersci.es Heterocycles are a cornerstone of medicinal and agricultural chemistry, forming the core structure of a vast number of pharmaceuticals and agrochemicals. fishersci.es The reactivity of the thiourea unit, with its nucleophilic nitrogen and sulfur atoms, allows it to be a key building block in cyclization reactions.

Thiourea and its derivatives can be used to synthesize a wide array of heterocyclic rings of varying sizes and heteroatom content, including:

Thiazoles: A common heterocyclic ring system. The synthesis of 5-(2-fluoro-5-methylphenyl)thiazol-2-amine demonstrates the direct use of a related phenylthiourea (B91264) precursor.

Quinazolines: Can be prepared through reactions involving thioureas and cyclohexanones.

Thiadiazines and other sulfur-nitrogen heterocycles.

The synthesis often involves the reaction of the thiourea derivative with a bifunctional electrophile, leading to a cyclization cascade. For example, a multi-component reaction involving a phenol, an aldehyde, and a thiourea can yield new amide derivatives which can be further modified. nih.gov The use of thioureas as reactants is a well-established strategy for creating molecular diversity and accessing complex molecular architectures that would be difficult to prepare otherwise. fishersci.es

Potential in Sensor Development and Environmental Remediation

The unique binding capabilities of the thiourea functional group extend its utility to sensor technology and environmental remediation. These applications leverage the ability of the sulfur and nitrogen atoms to coordinate with various species, from anions to heavy metal cations.

Sensor Development: As discussed in the context of supramolecular chemistry, the hydrogen-bonding capabilities of thiourea derivatives make them excellent candidates for optical sensors. nih.gov By incorporating a chromogenic (color-producing) or fluorogenic (fluorescence-producing) unit into the molecular structure, a thiourea-based receptor can signal the binding of a target anion with a visible change. mdpi.com Research has shown that nitrophenyl thiourea derivatives can act as colorimetric sensors for anions like fluoride and acetate, changing color from colorless to yellow upon binding. mdpi.com This "naked-eye" detection is highly desirable for rapid and on-site analysis without the need for sophisticated instrumentation.

Environmental Remediation: Thiourea derivatives have shown significant promise as chelating agents for the removal of toxic heavy metal ions from contaminated water and soil. nih.govfishersci.es The sulfur atom in the thiourea moiety has a high affinity for soft metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). fishersci.es

Researchers have developed materials like thiourea-modified biochar, which demonstrate a high capacity for adsorbing these heavy metals. mdpi.commdpi.comacs.org The thiourea functional groups on the surface of the biochar act as binding sites, effectively sequestering the metal ions from the environment. This process transforms the soluble, bioavailable metals into a more stable, immobilized phase. mdpi.com

Summary of Thiourea Derivatives in Remediation

| Material | Pollutant | Removal Efficiency | Mechanism |

|---|---|---|---|

| Aryl- and Aroyl-substituted thioureas | Cd²⁺, Hg²⁺, Pb²⁺ | High affinity, especially for Hg²⁺. fishersci.es | Chelation/Coordination. fishersci.es |

| Alkyl thiourea functionalized silica | Pb, Cd, Hg, Cu | High removal rates (81-93%) from extracts. nih.gov | Adsorption. nih.gov |

The potential of this compound in these specific applications is inferred from the established reactivity of its core functional group. Further research would be needed to fully characterize its efficacy as a sensor or remediation agent.

Future Research Directions and Challenges for 2 Fluoro 5 Methylphenyl Thiourea Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of thiourea (B124793) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. Future research must prioritize the development of novel synthetic routes for (2-Fluoro-5-methylphenyl)thiourea that are not only efficient but also environmentally benign.

Current research into the synthesis of substituted thioureas has explored several sustainable approaches:

Aqueous Media Synthesis: The use of water as a solvent offers a green alternative to volatile organic compounds (VOCs). Research has shown that simple condensation reactions between amines and carbon disulfide can be efficiently carried out in an aqueous medium to produce various substituted thioureas. mdpi.comnih.gov This approach, however, is often more suitable for aliphatic primary amines, and its applicability to aromatic amines like 2-fluoro-5-methylaniline (B1296174) needs to be systematically investigated.

Mechanochemical Synthesis: Ball-milling and other mechanochemical techniques provide a solvent-free or low-solvent method for chemical reactions. The in-situ generation of ammonia (B1221849) under ball-milling conditions has been successfully used for the near-quantitative synthesis of primary thioureas. biointerfaceresearch.com Adapting this method for N-substituted thioureas like this compound could significantly reduce waste and energy consumption.

Deep Eutectic Solvents (DESs): DESs are emerging as green reaction media due to their low toxicity, biodegradability, and recyclability. A choline (B1196258) chloride/tin(II) chloride system has been shown to act as both a catalyst and a reaction medium for the synthesis of monosubstituted thioureas, with the DES being reusable for multiple cycles. nih.gov

Table 1: Comparison of Sustainable Synthetic Methods for Thiourea Derivatives

| Synthetic Method | Advantages | Potential Challenges for this compound |

| Aqueous Media Synthesis | Environmentally friendly, safe. mdpi.com | Lower reactivity of aromatic amines may require optimization. mdpi.com |

| Mechanochemical Synthesis | Solvent-free, high yields. biointerfaceresearch.com | Scalability and control over reaction parameters. |

| Deep Eutectic Solvents | Recyclable, green catalyst/medium. nih.gov | Compatibility of reactants and product isolation. |

Future efforts should focus on optimizing these green methodologies for the specific synthesis of this compound from 2-fluoro-5-methylaniline and a suitable thiocarbonyl source. This includes exploring a wider range of DESs, investigating different catalyst systems, and performing detailed kinetic and mechanistic studies to enhance reaction efficiency and yield.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding experimental research and reducing the need for extensive screening. For this compound, advanced computational studies will be crucial in predicting its potential applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a well-established computational method used to correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov For thiourea derivatives, QSAR studies have been employed to predict their antioxidant and anticancer activities. sigmaaldrich.com These models can identify key molecular descriptors, such as electronic and steric properties, that influence activity. For this compound, developing QSAR models based on a library of related fluoro- and methyl-substituted phenylthioureas could predict its potential efficacy against various biological targets.

Density Functional Theory (DFT) Modeling: DFT studies can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For fluorinated thioureas, DFT has been used to calculate parameters like the HOMO-LUMO gap, which can be correlated with antibacterial activity. Such studies on this compound would help in understanding its chemical reactivity and potential interactions with biological macromolecules.

Molecular Docking: This technique simulates the binding of a small molecule to the active site of a target protein. Molecular docking studies on various thiourea derivatives have been instrumental in elucidating their mechanism of action as enzyme inhibitors. biointerfaceresearch.com Identifying potential protein targets for this compound and performing docking studies would provide valuable information about its possible therapeutic applications.

Table 2: Computational Approaches for this compound Research

| Computational Method | Application | Predicted Outcomes for this compound |

| QSAR | Predicting biological activity. sigmaaldrich.com | Potential anticancer, antibacterial, or antioxidant properties. |

| DFT | Understanding electronic structure and reactivity. | Insights into stability, reactivity, and spectroscopic characteristics. |

| Molecular Docking | Identifying protein binding modes. biointerfaceresearch.com | Elucidation of potential mechanisms of biological action. |

The challenge in this area lies in the need for experimental data to validate the computational models. A synergistic approach, where computational predictions guide targeted experiments, will be the most effective strategy.

Exploration of New Mechanistic Biological Pathways

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comsigmaaldrich.com The introduction of a fluorine atom and a methyl group on the phenyl ring of this compound can significantly influence its biological profile.

Future research should aim to explore the mechanistic underpinnings of the potential biological activities of this specific compound. Based on studies of related molecules, several pathways are worth investigating:

Enzyme Inhibition: Many thiourea derivatives act as inhibitors of various enzymes. biointerfaceresearch.com For instance, some have shown inhibitory activity against urease and kinases, which are important targets in antibacterial and anticancer therapies, respectively. The fluorine atom in this compound can enhance its hydrogen bonding capabilities, potentially leading to potent enzyme inhibition. mdpi.com

Disruption of Microbial Processes: Thiourea derivatives have been shown to possess antibacterial activity, with some studies suggesting that they may interfere with microbial DNA replication by targeting enzymes like DNA gyrase. The lipophilicity conferred by the methyl group and the electronic effects of the fluorine atom could enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.